1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that features a piperidine ring substituted with a hydroxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-hydroxy-4-phenylpiperidine with propenone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylpiperidine: A precursor in the synthesis of 1-(4-Hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one.
4-Phenylpiperidine: Lacks the hydroxy group but shares the piperidine and phenyl structure.
4-Cyano-4-phenylpiperidine: Contains a cyano group instead of a hydroxy group.
Uniqueness
This compound is unique due to the presence of both the hydroxy and phenyl groups on the piperidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-hydroxy-4-phenylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-13(16)15-10-8-14(17,9-11-15)12-6-4-3-5-7-12/h2-7,17H,1,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWIHTVZEGEZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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